4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran
Description
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring substituted with a chloromethoxy-methyl group. This structure combines the conformational flexibility of the tetrahydropyran scaffold with the reactivity of the chloromethoxy moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its synthesis often involves halogenation or etherification reactions, as demonstrated in the preparation of related compounds via Grignard cross-coupling or nucleophilic substitution . Key spectral data (e.g., $^1$H-NMR, FT-IR) for structurally similar derivatives, such as tetrahydro-2-(4-chlorophenylmethoxy)-2H-pyran, highlight characteristic peaks for ether ($δ \sim4.5–4.7$ ppm) and chloroaromatic ($δ \sim7.2–7.4$ ppm) groups, which can be extrapolated to this compound .
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
4-(chloromethoxymethyl)oxane |
InChI |
InChI=1S/C7H13ClO2/c8-6-10-5-7-1-3-9-4-2-7/h7H,1-6H2 |
InChI Key |
RFZATMFKSMAPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl methyl ether. The general reaction scheme is as follows:
Tetrahydropyran+Chloromethyl methyl etherNaHthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted tetrahydropyran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxymethyl tetrahydropyran.
Scientific Research Applications
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the chloromethoxy group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) reduce basicity but enhance reactivity in electrophilic substitutions .
- Chlorinated substituents (aromatic vs. aliphatic) significantly alter solubility and metabolic stability. Aromatic Cl derivatives (e.g., ) exhibit higher melting points ($>200^\circ C$) compared to aliphatic analogs ($<150^\circ C$) .
- Amino groups improve aqueous solubility but limit BBB permeability (e.g., (Tetrahydro-2H-pyran-4-yl)methanamine: BBB score = 0.12) .
Key Observations :
Biological Activity
4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran, also referred to as 2-(Chloromethyl)tetrahydro-2H-pyran, is a compound characterized by its unique molecular structure and potential biological activities. The compound consists of a tetrahydropyran ring with a chloromethyl group that enhances its reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C6H11ClO
- Molecular Weight : Approximately 134.60 g/mol
- Structure : The tetrahydropyran ring is a six-membered cyclic ether containing one oxygen atom and five carbon atoms, with the chloromethyl group attached to the second carbon.
Potential Pharmacological Properties
- Antimicrobial Activity : Tetrahydropyran derivatives have been investigated for their antimicrobial properties, suggesting that similar compounds may exhibit activity against bacterial and fungal strains.
- Anticancer Properties : The structural features of tetrahydropyrans allow for interactions with biological targets implicated in cancer progression, making them candidates for further exploration in cancer therapy.
- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydropyrans may influence pathways relevant to neurodegenerative diseases, although specific data on this compound is lacking.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving starting materials that include chloromethyl ethers and tetrahydropyran derivatives. The following table summarizes common synthesis methods:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction of tetrahydropyran with chloromethyl ether in the presence of a base to yield the desired product. |
| Multicomponent Reactions | Combining multiple reactants under specific conditions to generate diverse tetrahydropyran derivatives. |
Study on Antimicrobial Activity
A preliminary study investigated the antimicrobial effects of various tetrahydropyran derivatives, including chloromethyl-substituted variants. Results indicated that these compounds exhibited significant inhibition against several bacterial strains, suggesting potential therapeutic applications.
Neuroprotective Mechanisms
Research has highlighted the neuroprotective properties of certain pyran derivatives, emphasizing their ability to modulate signaling pathways associated with neurodegenerative diseases. While direct studies on this compound are sparse, its structural relatives have shown promise in enhancing neuronal survival and reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
